![molecular formula C25H18N2O B14249512 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol CAS No. 313824-02-1](/img/structure/B14249512.png)
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol is a complex organic compound that features a quinoline core substituted with a naphthalene moiety and an amino group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene or quinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in the development of other therapeutic drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to intercalate with DNA, potentially inhibiting the replication of cancer cells. The pathways involved often include signal transduction mechanisms that lead to apoptosis or cell cycle arrest.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-N’-(2-naphthalen-2-yl-quinolin-4-yl)-ethane-1,2-diamine: Similar in structure but with different functional groups.
4-Hydroxy-2-quinolones: Share the quinoline core but differ in the substitution pattern.
Quinolinyl-pyrazoles: Contain a quinoline moiety but are fused with a pyrazole ring.
Uniqueness
4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol is unique due to its combination of a naphthalene and quinoline moiety with an amino group attached to a phenol ring. This unique structure imparts specific photophysical and chemical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
313824-02-1 |
|---|---|
Fórmula molecular |
C25H18N2O |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
4-[(2-naphthalen-2-ylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C25H18N2O/c28-21-13-11-20(12-14-21)26-25-16-24(27-23-8-4-3-7-22(23)25)19-10-9-17-5-1-2-6-18(17)15-19/h1-16,28H,(H,26,27) |
Clave InChI |
WPRSYWMNVDOMLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C(=C3)NC5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


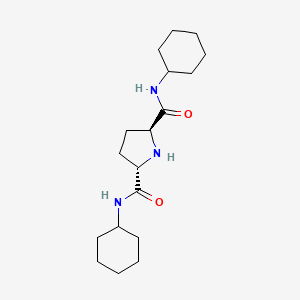
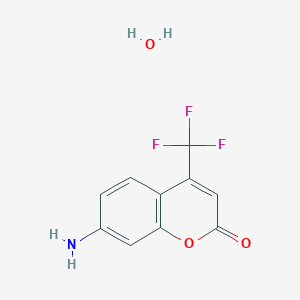
![Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-](/img/structure/B14249442.png)
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
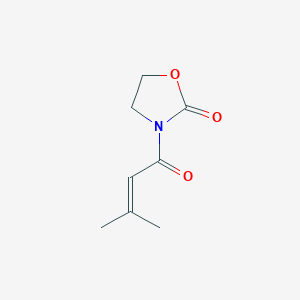
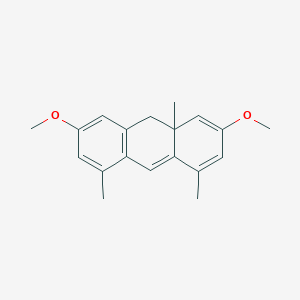
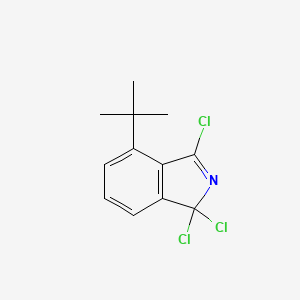
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)

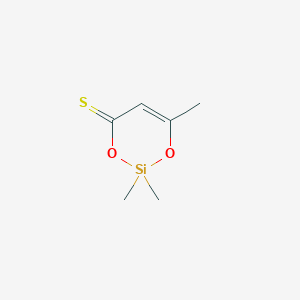

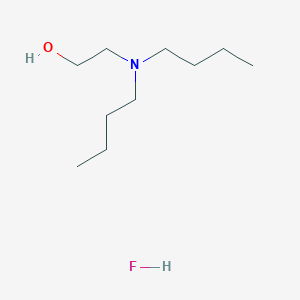
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
